molecular formula C21H25BO5 B2691390 Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate CAS No. 2484920-08-1

Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Cat. No.: B2691390
CAS No.: 2484920-08-1
M. Wt: 368.24
InChI Key: MZEJLGQGLFPZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy-substituted phenyl group. The compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the reaction of 3-bromo-2-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide)

    Reducing agents: (e.g., lithium aluminum hydride)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura cross-coupling)

    Phenols: (from oxidation)

    Alcohols: (from reduction)

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

Uniqueness: Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its electron-donating properties, making it more reactive in cross-coupling reactions compared to similar compounds .

Properties

IUPAC Name

methyl 3-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-10-11-18(24-5)17(13-16)14-8-7-9-15(12-14)19(23)25-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEJLGQGLFPZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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